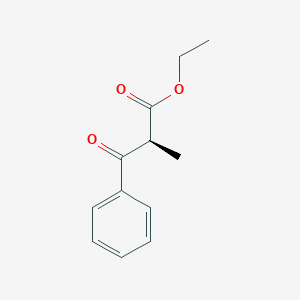

Ethyl (2S)-2-benzoylpropanate

描述

Structure

3D Structure

属性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

ethyl (2S)-2-methyl-3-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 |

InChI 键 |

RAWGHPXIJSCHFZ-VIFPVBQESA-N |

手性 SMILES |

CCOC(=O)[C@@H](C)C(=O)C1=CC=CC=C1 |

规范 SMILES |

CCOC(=O)C(C)C(=O)C1=CC=CC=C1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure Ethyl 2s 2 Benzoylpropanate

Asymmetric Catalysis in α-Benzoylpropanate Synthesis

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral precursors. By employing a small amount of a chiral catalyst, it is possible to produce large quantities of an enantiomerically enriched product. The primary approaches involve the use of chiral ligands in combination with metal centers, organocatalysts that operate without metals, and a variety of metal-catalyzed transformations that leverage the unique reactivity of transition metals.

Chiral Ligand-Mediated Approaches

Chiral ligands are organic molecules that bind to a metal atom to create a chiral catalytic complex. This complex then orchestrates the chemical transformation, influencing the trajectory of the reactants to favor the formation of one enantiomer over the other. For the synthesis of molecules like Ethyl (2S)-2-benzoylpropanate, a key strategy is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester or a β-keto ester, using a transition metal complexed with a chiral phosphine (B1218219) ligand.

C₂-symmetric diphosphine ligands have been particularly successful in this domain. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos (bis(dimethylphosphino)ethane) create a well-defined chiral environment around the metal center (typically rhodium or ruthenium), enabling highly enantioselective reductions. nih.gov For instance, a ruthenium-BINAP catalyst system is effective for the asymmetric hydrogenation of various functionalized ketones, providing access to chiral alcohols that are precursors to the final product. researchgate.net The choice of ligand is critical, as its structure directly dictates the stereochemical outcome of the reaction.

| Chiral Ligand Type | Metal Center | Typical Application | Potential Precursor for this compound |

| BINAP | Ruthenium (Ru) | Asymmetric hydrogenation of ketones and olefins | Ethyl 2-benzoyl-2-butenoate |

| DIPSkewphos | Ruthenium (Ru) | Dynamic kinetic resolution of β-keto esters | Racemic Ethyl 2-benzoylpropanoate (via DKR) |

| Chiral Iron Auxiliary | Iron (Fe) | Stereocontrolled alkylation of acyl ligands | Iron-complexed benzoylacetyl precursor |

This table presents examples of chiral ligand-mediated approaches applicable to the synthesis of chiral esters.

Organocatalytic Strategies for Stereocontrol

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for potentially toxic or expensive metals. Several organocatalytic strategies are applicable to the synthesis of α-benzoylpropanoates.

One prominent method is chiral phase-transfer catalysis (PTC) . In this approach, a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, transports an anion from an aqueous phase to an organic phase where it reacts with a substrate. beilstein-journals.orgresearchgate.net For the synthesis of this compound, this could involve the asymmetric alkylation of a glycine-derived Schiff base or a benzoyl-substituted nucleophile. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face and directing the incoming electrophile to the other, thus establishing the stereocenter with high enantioselectivity. nih.govnih.gov

Another powerful strategy is the asymmetric Michael addition . Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack. nih.govorganic-chemistry.org A synthetic route could be designed where a nucleophile adds to a benzoyl-substituted Michael acceptor in a highly controlled, enantioselective manner to build the core structure of the target molecule.

Metal-Catalyzed Asymmetric Transformations

This category encompasses a broad range of reactions where a chiral environment is generated by a metal catalyst, which may or may not involve a separate chiral ligand as described in 2.1.1. A leading industrial method for producing chiral centers is the asymmetric hydrogenation of keto esters .

Dynamic kinetic resolution (DKR) is a particularly powerful variant of this approach. nih.govnih.gov In DKR, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. This process combines a fast, enzyme- or metal-catalyzed resolution step with an in-situ racemization of the slower-reacting enantiomer. For a precursor like a racemic β-aryl α-keto ester, a ruthenium catalyst, such as one bearing an (arene)RuCl(monosulfonamide) framework, can perform an asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This selectively reduces one enantiomer while the other is continuously racemized, funneling the entire starting material into the desired (S)-configured product. High yields and enantiomeric excesses (e.e.) are achievable with this method. nih.gov

| Catalyst System | Reaction Type | Substrate Class | Enantiomeric Ratio (er) / ee |

| (Arene)RuCl(monosulfonamide) | DKR via Transfer Hydrogenation | β-Aryl α-keto esters | Up to 96.5:3.5 er |

| DIPSkewphos/3-AMIQ-Ru(II) | DKR via Hydrogenation | α-Alkyl-substituted β-keto esters | ≥99% ee |

| Co(II)-Amidoporphyrin | Radical Cyclopropanation | Alkenes + Diazo compounds | Excellent ee |

This table summarizes research findings for relevant metal-catalyzed asymmetric transformations. While not all substrates lead directly to this compound, they demonstrate the capability of these catalytic systems.

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. These reactions are often conducted in environmentally benign conditions (e.g., water at ambient temperature) and can provide exceptionally high levels of enantiopurity. Chemoenzymatic routes combine the advantages of enzymatic reactions with traditional chemical synthesis.

Enzyme-Mediated Kinetic Resolution of Precursors

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. The process relies on an enzyme that reacts at a significantly different rate with each enantiomer. researchgate.net For the synthesis of this compound, a racemic mixture of a precursor, such as ethyl 2-benzoylpropanoate itself or the corresponding alcohol (ethyl 2-hydroxy-2-benzoylpropanoate), can be subjected to resolution using a lipase (B570770).

Lipases, such as Lipase B from Candida antarctica (CAL-B), are robust enzymes that catalyze the hydrolysis of esters or the acylation of alcohols in a highly enantioselective manner. researchgate.netamazonaws.com In a typical resolution of racemic ethyl 2-benzoylpropanoate, a lipase would selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-enantiomer as the unreacted ester in high enantiomeric excess. The primary limitation of kinetic resolution is a theoretical maximum yield of 50% for the desired enantiomer. researchgate.net However, the high selectivity (often E-value > 200) makes it a practical and valuable method.

| Enzyme | Reaction Type | Substrate Example | Result |

| Lipase B (Candida antarctica) | Deacylation / Hydrolysis | Racemic 2-octyl esters | High enantioselectivity (E > 200) |

| bHSL family Esterase (Est924) | Kinetic Resolution (Hydrolysis) | Racemic ethyl 2-arylpropionates | Production of (S)-2-arylpropionic acids |

This table highlights findings from studies on enzyme-mediated kinetic resolutions of chiral esters and related compounds.

Whole-Cell Biotransformations

Whole-cell biotransformations utilize entire microorganisms (like bacteria or yeast) as catalysts, either in their natural state or after genetic engineering. This approach offers several advantages over using isolated enzymes, including the protection of the enzyme within the cellular environment and the in-situ regeneration of expensive cofactors (e.g., NAD(P)H) required for many redox reactions.

For producing this compound, a strain of Escherichia coli or Saccharomyces cerevisiae could be engineered to overexpress a specific ketoreductase enzyme. When a prochiral keto-ester precursor is supplied to the cell culture, the reductase enzyme inside the cells would asymmetrically reduce the ketone to the desired (S)-alcohol with high enantioselectivity. Subsequent chemical steps could then yield the final product.

Recent research has demonstrated the power of this approach for producing related (S)-2-arylpropionic acids. nih.gov In one study, an esterase enzyme was engineered and expressed in a whole-cell catalyst system for the kinetic resolution of ketoprofen (B1673614) ethyl ester. The whole-cell catalyst proved to be robust and could be recycled for multiple reaction cycles, making the process more economical and sustainable. nih.gov This strategy combines the benefits of protein engineering with the practical advantages of whole-cell catalysis for the efficient production of valuable chiral compounds.

Dynamic Reductive Kinetic Resolution (DYRKR) Applied to Related Keto Esters

Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer of a product. nih.gov This is achieved by combining a rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. wikipedia.org In the context of α-keto esters, Dynamic Reductive Kinetic Resolution (DYRKR) involves the asymmetric reduction of the ketone functionality.

The process is particularly effective for α-substituted β-keto esters, where the α-proton's acidity facilitates easy racemization via an achiral enol intermediate. nih.gov However, the analogous resolution of less acidic α-keto esters has also been successfully developed. nih.govbohrium.com For β-aryl α-keto esters, asymmetric transfer hydrogenation using specifically designed ruthenium catalysts can generate products with multiple contiguous stereocenters with high diastereoselectivity. nih.govbohrium.comorganic-chemistry.org

Biocatalysis offers an environmentally friendly alternative. Ketoreductases (KREDs) have been successfully employed in the DYRKR of various keto esters, including α-substituted β-keto arylphosphonates and aryl α-chloro β-keto esters, to produce the corresponding chiral hydroxy esters with excellent diastereomeric and enantiomeric purity. frontiersin.orgresearchgate.netrsc.org These enzymatic systems can provide access to either syn- or anti-diastereomers depending on the specific enzyme used. frontiersin.org For instance, the DYRKR of racemic α-alkoxy-β-keto esters using KREDs has been reported to yield chiral 1,2-diols with >99% ee. frontiersin.org This methodology highlights the potential for producing chiral alcohols from related keto esters, which could serve as precursors to this compound.

| Substrate Type | Catalyst/Enzyme | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| β-Aryl α-keto esters | (arene)RuCl(monosulfonamide) | Trisubstituted γ-butyrolactones | Complete diastereocontrol | Up to 94:6 er | nih.govorganic-chemistry.org |

| Aryl α-chloro β-keto esters | Ketoreductase (KRED) | Chiral anti-aryl α-chloro β-hydroxy esters | Up to >99:1 | >99% | researchgate.netrsc.org |

| α-Substituted β-keto arylphosphonates | Ketoreductase (KRED) | α-Substituted-β-hydroxy arylphosphonates | Up to >99:1 | >99% | frontiersin.org |

Chiral Auxiliary-Based Synthesis and Diastereoselective Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, allowing for the formation of a desired stereoisomer through diastereoselective bond formation, followed by the removal of the auxiliary for potential reuse. york.ac.uk

In the synthesis of α-substituted carbonyl compounds, a chiral auxiliary can be attached to a precursor molecule, for example, via an ester or amide linkage. The steric and electronic properties of the auxiliary then create a chiral environment that biases the approach of a reagent from one face over the other. For the synthesis of this compound, a precursor like ethyl benzoylacetate could be derivatized with a chiral auxiliary. Subsequent α-methylation would proceed with diastereoselective control.

Commonly used auxiliaries include oxazolidinones (popularized by David A. Evans), pseudoephedrine, and camphorsultam. wikipedia.org For instance, an N-acyl oxazolidinone can be enolized and then alkylated with high diastereoselectivity. The resulting product contains the newly formed stereocenter, and the auxiliary can then be cleaved under mild conditions to reveal the chiral carboxylic acid or ester. wikipedia.org While direct examples for Ethyl 2-benzoylpropanate are not prevalent, the principle is widely applied. A high degree of stereochemical induction has been observed in various reactions, including alkylations and Diels-Alder reactions, demonstrating the effectiveness of this approach. sfu.canih.gov

The general workflow involves:

Attachment: Covalent bonding of the chiral auxiliary to an achiral precursor molecule.

Diastereoselective Reaction: Performing the key bond-forming step (e.g., alkylation) where the auxiliary directs the stereochemistry.

Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

This method allows for the separation of diastereomeric products using standard techniques like chromatography, and the predictability of the stereochemical outcome is often high. york.ac.uk

Derivatization from Achiral/Racemic Precursors with Enantioselective Steps

The synthesis of the racemic target, ethyl 2-benzoylpropanoate, can be achieved through standard organic transformations. A common route involves the α-arylation or α-alkylation of a suitable precursor. For instance, the palladium-catalyzed α-arylation of ester enolates is a well-established method for forming C-C bonds between an aromatic ring and an α-carbonyl carbon. organic-chemistry.orgorganic-chemistry.org

Once the racemic ethyl 2-benzoylpropanoate is obtained, resolution is required to separate the enantiomers. Kinetic resolution is a widely used technique where the two enantiomers of a racemate react at different rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

Enzymatic kinetic resolution is particularly effective. Lipases, for example, can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester. A notable example is the resolution of racemic acyloins using Pseudomonas sp. lipase (PSL) with vinyl acetate (B1210297) as the acylating agent, achieving high enantiomeric excess (>99% ee) for the acylated product. wikipedia.org A similar strategy could be applied to the resolution of a precursor alcohol, which is then oxidized to the target keto ester, or potentially to the resolution of the keto ester itself if a suitable enzyme can be identified. A recently developed method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids uses a chiral acyl-transfer catalyst to achieve high enantiomeric excesses for both the resulting ester and the unreacted acid. mdpi.comnih.gov

A highly convergent approach to this compound involves the direct, enantioselective α-substitution of an achiral precursor like ethyl benzoylacetate. orgsyn.org This β-keto ester is readily prepared through methods such as the Claisen condensation of ethyl acetate and ethyl benzoate. orgsyn.orgpatsnap.com

The key challenge is the enantioselective introduction of a methyl group at the α-position. Modern catalysis offers several solutions. The palladium-catalyzed α-arylation of carbonyl compounds is a fundamental reaction, and enantioselective variants have been developed. organic-chemistry.orgnih.gov While often focused on creating quaternary stereocenters, methods for generating enolizable stereocenters have also been reported. nih.gov For α-alkylation, chiral phase-transfer catalysis or organocatalysis can be employed to control the stereochemistry of the reaction between the enolate of ethyl benzoylacetate and a methylating agent (e.g., methyl iodide). The chiral catalyst forms a chiral ion pair with the enolate, directing the approach of the electrophile to create the (S)-stereocenter preferentially.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. chemistnotes.commdpi.com They are characterized by high atom and step economy, making them attractive for sustainable synthesis. mdpi.comfardapaper.ir

Isonitrile-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating functionalized scaffolds. nih.gov The Passerini three-component reaction involves an isocyanide, a carbonyl compound (ketone or aldehyde), and a carboxylic acid to yield an α-acyloxy amide. researchgate.netresearchgate.net The Ugi reaction is a four-component reaction that typically produces α-acylamino amides.

To synthesize a scaffold related to this compound, one could envision an MCR strategy using phenylglyoxal (B86788) as the ketone component. The reaction of phenylglyoxal, a carboxylic acid, and an isocyanide in a Passerini reaction affords β-ketoamides substituted at the C2 position. nih.gov While this does not directly yield the target ester, the resulting complex scaffold could be further transformed. The versatility of MCRs allows for the rapid generation of molecular diversity, and by employing chiral components (e.g., a chiral carboxylic acid or amine), stereochemical control can be introduced. nih.gov Although a direct MCR synthesis of this compound is not explicitly documented, the principles of MCRs provide a strategic framework for designing novel and efficient synthetic pathways toward this and related complex keto esters. nih.gov

Mechanistic Insights into Reactions Involving Ethyl 2s 2 Benzoylpropanate

Stereoselective Functionalizations and Their Reaction Mechanisms

The inherent chirality and the presence of multiple functional groups in Ethyl (2S)-2-benzoylpropanate make it a valuable substrate for stereoselective reactions, enabling the synthesis of complex molecules with a high degree of stereochemical control.

Enantioselective Alkylations and Arylations at the α-Position

The α-position of β-keto esters is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile. The enantioselective functionalization of this position is a powerful tool for creating quaternary stereocenters.

One notable example is the enantioselective fluorination of α-substituted β-keto esters, including derivatives of 2-benzoylpropanoate. This reaction is often catalyzed by chiral metal complexes. The mechanism typically involves the formation of a chiral metal enolate. The chiral ligand environment around the metal center directs the approach of the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) to one face of the enolate, leading to the preferential formation of one enantiomer of the α-fluorinated product. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Stereodivergent Reductions of the Ketone Moiety

The reduction of the ketone in α-substituted β-keto esters can lead to the formation of two new diastereomers, syn and anti, depending on the relative stereochemistry of the newly formed hydroxyl group and the existing α-substituent. Stereodivergent synthesis aims to selectively produce either diastereomer from the same starting material by carefully choosing the reaction conditions.

The stereochemical outcome of the reduction is highly dependent on the nature of the reducing agent and the presence of chelating or non-chelating Lewis acids.

Chelation Control for syn-Diastereoselectivity : In the presence of a chelating Lewis acid, such as zinc or titanium tetrachloride, the β-keto ester can form a rigid five-membered chelate ring involving the ketone and ester carbonyls. The hydride reducing agent then attacks the ketone from the less sterically hindered face of this chelate, leading to the formation of the syn-diastereomer.

Non-chelation Control for anti-Diastereoselectivity : Under non-chelating conditions, for instance, using a bulky reducing agent in a coordinating solvent, the reaction proceeds through a Felkin-Ahn or polar Felkin-Ahn model. In this scenario, the largest group at the α-stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, resulting in the preferential formation of the anti-diastereomer.

The ability to switch between these mechanistic pathways allows for the selective synthesis of either the syn or anti β-hydroxy ester, a valuable feature in target-oriented synthesis.

Nucleophilic Additions with Chiral Induction

Nucleophilic addition to the carbonyl group of this compound can be influenced by the existing stereocenter at the α-position, a phenomenon known as substrate-controlled diastereoselection. However, to achieve high levels of stereocontrol, especially when the inherent diastereoselectivity is low, chiral auxiliaries are often employed.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. In the context of this compound, a chiral auxiliary could be incorporated into the ester group. The mechanism of chiral induction by an auxiliary relies on its ability to create a sterically biased environment around the reactive center. For a nucleophilic addition to the ketone, the chiral auxiliary on the ester can force the molecule to adopt a specific conformation, thereby shielding one face of the carbonyl group and directing the nucleophile to attack from the opposite, less hindered face. After the reaction, the auxiliary can be cleaved to reveal the desired chiral product.

Transformations Involving the Ester Functionality

The ethyl ester group of this compound can undergo several important transformations, including hydrolysis, transesterification, and decarboxylation.

Hydrolysis : Ester hydrolysis can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways proceed through a tetrahedral intermediate and result in the formation of the corresponding carboxylic acid, (2S)-2-benzoylpropanoic acid.

Transesterification : This process involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water.

Decarboxylation : β-keto esters can undergo decarboxylation upon heating, typically after hydrolysis of the ester to the corresponding β-keto acid. The mechanism involves a cyclic six-membered transition state where the carboxyl proton is transferred to the keto oxygen, leading to the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable ketone.

Carbonyl Reactivity and Enolization Pathways

The carbonyl group of the ketone and the ester in this compound exhibit typical electrophilic reactivity. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl due to the electron-donating resonance effect of the ester's alkoxy group.

A key aspect of the reactivity of β-keto esters is their ability to form enols or enolates. The α-proton is acidic due to the electron-withdrawing effect of both the benzoyl and the ester carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. Enolization can be catalyzed by both acids and bases.

Acid-catalyzed enolization : The ketone carbonyl is protonated, increasing the acidity of the α-proton, which is then removed by a weak base (like the solvent) to form the enol.

Base-catalyzed enolization : A base directly removes the α-proton to form an enolate, which is in equilibrium with the enol upon protonation.

The formation of the enolate is crucial for the alkylation and arylation reactions discussed in section 3.1.1.

Radical Reaction Pathways of α-Substituted β-Ketoesters

In recent years, radical reactions have emerged as a powerful tool in organic synthesis. α-Substituted β-ketoesters like this compound can participate in radical reactions, particularly through photoredox catalysis.

In a typical photoredox-catalyzed reaction, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with the β-keto ester or its enolate. This can lead to the formation of an α-carbonyl radical. This radical intermediate can then undergo various transformations, such as addition to an alkene in an intramolecular cyclization. For instance, if the ester or the benzoyl group contains an appropriately positioned alkene, a radical cyclization can occur to form a new ring system. The resulting radical is then typically reduced and protonated to afford the final product. The stereochemistry of these cyclizations can often be controlled by the existing stereocenter at the α-position.

Rearrangement Reactions

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or the migration of a functional group from one position to another within the same molecule. For β-keto esters such as this compound, several types of rearrangement reactions can be envisaged, primarily driven by thermal, photochemical, or catalytic activation. While specific studies on the rearrangement of this compound are not extensively documented, the reactivity of the β-keto ester functional group allows for predictions based on well-established rearrangement reactions of analogous compounds. These reactions are of significant interest in organic synthesis for accessing diverse molecular architectures.

One of the most notable rearrangement reactions involving β-keto esters is the Carroll rearrangement, which typically occurs with allylic β-keto esters. Although this compound itself is not an allylic ester, a synthetic modification to introduce an allyl group in the ester portion would make it a suitable substrate for this transformation. The Carroll rearrangement is a thermally induced reaction that proceeds through a vulcanchem.comvulcanchem.com-sigmatropic rearrangement of the enol form of the allylic β-keto ester, followed by decarboxylation to yield a γ,δ-unsaturated ketone.

Another potential rearrangement pathway for β-keto esters involves photochemical activation. acs.org Irradiation of β-keto esters can lead to a variety of transformations, including photoisomerization. acs.org These reactions often proceed via excited states and can result in the formation of cyclopropanols or other rearranged products through intramolecular hydrogen abstraction or cleavage and recombination pathways. The specific outcome of such a reaction would be highly dependent on the wavelength of light used and the solvent.

Acid- or base-catalyzed rearrangements are also plausible for β-keto esters. For instance, the Favorskii rearrangement is a well-known reaction of α-halo ketones that proceeds via a cyclopropanone (B1606653) intermediate to give a rearranged carboxylic acid derivative. While this compound is not an α-halo ketone, synthetic modifications could lead to substrates for such reactions.

The following table summarizes potential rearrangement reactions applicable to derivatives of this compound, based on known reactions of β-keto esters and related compounds.

| Rearrangement Type | Substrate Requirement | Key Intermediate | Typical Product |

| Carroll Rearrangement | Allylic β-keto ester | Cyclic vulcanchem.comvulcanchem.com-sigmatropic transition state | γ,δ-Unsaturated ketone |

| Photochemical Rearrangement | β-Keto ester | Excited state (e.g., biradical) | Cyclopropanols, rearranged isomers |

| Favorskii Rearrangement | α-Halo ketone derivative | Cyclopropanone | Carboxylic acid derivative (ester, amide) |

Further research into the synthesis of appropriate derivatives of this compound would be necessary to explore these rearrangement pathways experimentally. The stereochemistry of the starting material, with the (S)-configuration at the α-carbon, would be an important factor in determining the stereochemical outcome of any potential rearrangement, offering a route to chiral products.

Spectroscopic and Crystallographic Characterization for Absolute Configuration and Structure Elucidation of Ethyl 2s 2 Benzoylpropanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For chiral compounds like Ethyl (2S)-2-benzoylpropanate, advanced NMR methods are indispensable for confirming the connectivity of atoms and the stereochemical arrangement at the chiral center.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity of each signal provide crucial information about the electronic environment and neighboring protons.

The protons of the ethyl ester group would appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the terminal methyl (-CH₃) group, a result of spin-spin coupling with each other. The methine proton (-CH) at the chiral center (C2) is expected to be a quartet due to coupling with the adjacent methyl protons. The protons of the methyl group attached to the chiral center would, in turn, appear as a doublet, coupling with the methine proton. The aromatic protons of the benzoyl group would resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with multiplicities depending on their substitution pattern.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (ortho) | ~7.9 | Doublet (d) | ~7-8 |

| Aromatic-H (meta) | ~7.4 | Triplet (t) | ~7-8 |

| Aromatic-H (para) | ~7.5 | Triplet (t) | ~7-8 |

| -CH (chiral center) | ~4.5 | Quartet (q) | ~7 |

| -O-CH₂- (ethyl) | ~4.2 | Quartet (q) | ~7 |

| -CH₃ (on chiral center) | ~1.5 | Doublet (d) | ~7 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbonyl carbons of the ketone and ester groups are particularly diagnostic, appearing significantly downfield.

The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, followed by the ester carbonyl carbon. The carbon of the chiral center (C2) will also have a characteristic chemical shift. The aromatic carbons will produce a set of signals in the aromatic region (typically 120-140 ppm), and the aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ketone) | ~195 |

| C=O (ester) | ~170 |

| Aromatic-C (quaternary) | ~135 |

| Aromatic-C (CH) | ~128-133 |

| -CH (chiral center) | ~50 |

| -O-CH₂- (ethyl) | ~61 |

| -CH₃ (on chiral center) | ~15 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, cross-peaks would be observed between the methine proton at the chiral center and the protons of the adjacent methyl group, as well as between the methylene and methyl protons of the ethyl group. This confirms the proton-proton connectivity within these fragments.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and their directly attached carbons. An HSQC or HMQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis and, in some cases, stereochemical confirmation, NOESY can be employed. This experiment shows through-space correlations between protons that are in close proximity. For instance, NOE correlations could be observed between the methine proton at the chiral center and the protons of the benzoyl group, providing insights into the preferred conformation of the molecule. The use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR can also be a powerful tool for determining the enantiomeric purity and absolute configuration.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone functional groups, as well as for the aromatic ring and aliphatic chains.

The most prominent features would be the strong C=O stretching vibrations. The ketone carbonyl stretch is typically observed at a lower wavenumber than the ester carbonyl stretch due to conjugation with the aromatic ring. The C-O stretching vibrations of the ester group will also be present. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ester) | ~1735 | Strong |

| C=O Stretch (Ketone) | ~1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

Note: The predicted values are based on characteristic vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often give rise to strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to accurately determine the molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. researchgate.net This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with high precision.

In the analysis of this compound, HRMS would be employed to confirm its elemental composition. The technique's high sensitivity enables the analysis of even small amounts of the analyte. researchgate.net By ionizing the molecule and measuring its mass with high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Theoretical m/z (M+H)⁺ | 207.1016 |

| Measured m/z (M+H)⁺ | 207.1018 |

| Mass Accuracy | < 1 ppm |

This table presents expected, representative data for illustrative purposes.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This method provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Illustrative Crystallographic Data Table for a Chiral Organic Molecule

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.19 |

| b (Å) | 9.13 |

| c (Å) | 10.70 |

| α (°) | 90 |

| β (°) | 111.5 |

| γ (°) | 90 |

| Volume (ų) | 743.2 |

| Z | 2 |

| Flack Parameter | 0.05(3) |

This table presents typical, representative data for a chiral molecule crystallizing in a common chiral space group for illustrative purposes.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light, providing valuable information about their stereochemistry. vanderbilt.edu Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two such methods instrumental in determining the enantiomeric excess and absolute configuration of chiral compounds like this compound.

ORD measures the rotation of the plane of polarized light as a function of wavelength. nih.gov CD, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparing experimental data with theoretical predictions from quantum chemical calculations. vanderbilt.edu These techniques are particularly useful when a crystalline sample for X-ray analysis cannot be obtained.

Illustrative Chiroptical Data for this compound

| Technique | Parameter | Value |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α]D²⁰ | +55.2° (c 1.0, CHCl₃) |

| Circular Dichroism (CD) | Wavelength (nm) | 285 |

| Molar Ellipticity [θ] | +2.5 x 10⁴ deg·cm²·dmol⁻¹ |

This table presents expected, representative data for illustrative purposes.

Computational Chemistry and Theoretical Modelling of Ethyl 2s 2 Benzoylpropanate and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular geometry, and stability.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For Ethyl (2S)-2-benzoylpropanate, DFT would be used to explore its conformational landscape. The molecule possesses several rotatable bonds (e.g., around the C-C and C-O single bonds of the ethyl group and the C-C bond connecting the propanate and benzoyl moieties), leading to various possible spatial arrangements (conformers).

A computational study would perform a potential energy surface (PES) scan by systematically rotating these bonds to identify local energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. The relative energies of the stable conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. These calculations help identify the most stable, lowest-energy conformation of the molecule, which is crucial for understanding its chemical behavior. For instance, a study on different conformers of p-xylene (B151628) utilized DFT to find the most stable and reactive forms. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are calculations derived directly from theoretical principles without the inclusion of experimental data. A critical aspect of these calculations is the choice of a basis set, which is a set of mathematical functions used to build the molecular orbitals.

The selection of an appropriate basis set is a balance between accuracy and computational cost. vulcanchem.com A study would typically test several basis sets, starting from smaller ones like STO-3G or 6-31G(d,p) and progressing to larger, more flexible sets like those from the correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ). researchgate.netresearchgate.net The goal is to find a basis set that provides results (e.g., geometry and energy) that converge, meaning they no longer change significantly with the use of a larger basis set. researchgate.net This ensures that the chosen basis set is adequate for accurately describing the electronic structure of this compound for subsequent, more demanding calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.govresearchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. chemrxiv.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η) (where μ is the chemical potential, -χ)

These descriptors would quantify the reactivity of this compound. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Below is an illustrative table of the kind of data that would be generated from such an analysis. Note: The values presented are hypothetical and for demonstration purposes only, as specific research data for this compound is unavailable.

| Parameter | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.8 |

| Electron Affinity | A | 1.5 |

| Global Hardness | η | 2.65 |

| Electronegativity | χ | 4.15 |

| Electrophilicity Index | ω | 3.25 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol). The simulation would track the trajectories of all atoms, providing insights into solute-solvent interactions, such as hydrogen bonding. It would also reveal how the solvent influences the conformational preferences of the molecule and its dynamic behavior. materialsciencejournal.org Analysis of radial distribution functions from the simulation data would show the average distance and structuring of solvent molecules around different parts of the solute.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. To study a potential reaction involving this compound (e.g., hydrolysis of the ester), computational chemists would identify the structures of the reactants, products, and any intermediates.

Crucially, they would locate the transition state (TS) structure for each step of the reaction. nih.gov The TS is the highest energy point along the reaction coordinate and is a saddle point on the potential energy surface. By calculating the energy of the TS relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. This allows for the calculation of theoretical reaction rates and helps to elucidate the most likely reaction mechanism. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model. nih.gov

Vibrational Spectra (IR and Raman): After optimizing the molecular geometry to find the lowest energy structure, a frequency calculation can be performed. This calculation predicts the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum and bands in a Raman spectrum. The calculated frequencies are often systematically scaled to better match experimental values. researchgate.net

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for NMR spectroscopy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Visible spectrum. materialsciencejournal.org

Comparing these predicted spectra with experimentally measured spectra for this compound would serve as a crucial validation of the accuracy of the chosen computational methods (level of theory and basis set).

Synthetic Applications and Transformations into Chiral Building Blocks and Complex Molecules

Precursors for Chiral Alcohols and Diols with Defined Stereochemistry

The ketone moiety of Ethyl (2S)-2-benzoylpropanate is a prime target for stereoselective reduction to furnish chiral alcohols and diols. The reduction of the benzoyl group can proceed with high diastereoselectivity, influenced by the existing stereocenter at the C2 position. This transformation leads to the formation of ethyl (2S)-2-((R)-hydroxy(phenyl)methyl)propanoate or its (S)-diastereomer, depending on the reducing agent and reaction conditions employed. Subsequent reduction of the ester group can then provide access to chiral 1,2-diols.

The choice of reducing agent is critical in controlling the stereochemical outcome of the ketone reduction. Common reagents for such transformations include sodium borohydride, lithium aluminum hydride, and various chiral reducing agents like those derived from borane (B79455) complexes with chiral ligands. Biocatalytic reductions using enzymes such as ketoreductases also offer a powerful method for achieving high enantioselectivity.

Table 1: Diastereoselective Reduction of this compound

| Reducing Agent/Catalyst | Major Diastereomer | Product Name |

|---|---|---|

| Sodium Borohydride in Methanol | (2S,1'R) | Ethyl (2S)-2-((R)-hydroxy(phenyl)methyl)propanoate |

| L-Selectride® | (2S,1'S) | Ethyl (2S)-2-((S)-hydroxy(phenyl)methyl)propanoate |

Following the diastereoselective reduction of the ketone, the resulting chiral hydroxy ester can be further reduced to the corresponding chiral diol, 2-((hydroxy(phenyl)methyl)methyl)propane-1,3-diol, by a strong reducing agent like lithium aluminum hydride. This two-step sequence provides access to chiral diols with two defined stereocenters, which are valuable synthons for natural product synthesis and as chiral auxiliaries.

Intermediates in the Synthesis of Chiral Carboxylic Acids and Derivatives

The ester functionality of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding chiral carboxylic acid, (2S)-2-benzoylpropanoic acid. This transformation retains the stereochemical integrity of the α-carbon, providing a straightforward route to this enantiopure carboxylic acid.

(2S)-2-benzoylpropanoic acid can then serve as a precursor for a variety of chiral carboxylic acid derivatives. For instance, it can be converted to acid chlorides, amides, or other esters through standard functional group interconversions. These derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Table 2: Synthesis of (2S)-2-benzoylpropanoic Acid and Derivatives

| Reagent(s) | Product |

|---|---|

| 1. NaOH, H₂O/EtOH; 2. H₃O⁺ | (2S)-2-benzoylpropanoic acid |

| SOCl₂ or (COCl)₂ | (2S)-2-benzoylpropanoyl chloride |

Utility in Asymmetric Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both a ketone and an ester group, makes it a valuable substrate for the asymmetric synthesis of various heterocyclic scaffolds. The existing stereocenter allows for the diastereoselective construction of new rings, leading to enantiomerically enriched heterocyclic products.

Chiral β-keto esters are well-known precursors for the synthesis of pyridine (B92270) derivatives through multicomponent reactions such as the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.comscribd.comorganic-chemistry.org In a modified Hantzsch-type reaction, this compound can react with an aldehyde and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form a chiral dihydropyridine (B1217469). The reaction proceeds through the formation of an enamine from the β-keto ester and ammonia, which then undergoes a Knoevenagel condensation with the aldehyde, followed by cyclization and dehydration. The inherent chirality of the starting material directs the formation of a specific diastereomer of the dihydropyridine product. Subsequent oxidation of the dihydropyridine furnishes the corresponding chiral pyridine derivative.

This approach provides access to pyridines with a stereocenter at the 4-position, which are of interest in medicinal chemistry. nih.gov

The synthesis of chiral pyran derivatives can be achieved from this compound through various synthetic strategies. One common approach involves a Michael addition of the enolate of the β-keto ester to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration. The stereochemistry of the newly formed stereocenters in the pyran ring is influenced by the existing stereocenter in the starting material.

Alternatively, a hetero-Diels-Alder reaction between an enol ether derived from this compound and an α,β-unsaturated ketone can lead to the formation of a dihydropyran ring with controlled stereochemistry.

The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgumich.edumdpi.comorganic-chemistry.org By employing a chiral ketone like the one present in this compound, this reaction can be adapted for the synthesis of chiral thiophenes.

In this context, the benzoyl group of this compound would react with a cyanoacetate (B8463686) ester and sulfur. The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. The stereocenter adjacent to the ketone can influence the stereochemical outcome if new stereocenters are formed during the process, leading to diastereomerically enriched thiophene products.

The versatile reactivity of this compound also allows for its use in the synthesis of other chiral fused ring systems. For example, it can serve as a starting material for the construction of chiral bicyclic lactams or other fused heterocycles through intramolecular cyclization strategies. By first modifying one of the functional groups and then inducing a ring-closing reaction, complex molecular architectures with defined stereochemistry can be accessed. These fused ring systems are often key structural motifs in natural products and pharmaceutical agents.

Role as a Chiral Synthon in Total Synthesis

This compound serves as a valuable chiral synthon, primarily recognized for its application in the enantioselective synthesis of pharmaceuticals. A prominent example of its utility is in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), (S)-fluoxetine. In this synthesis, the stereocenter established in this compound is strategically retained and incorporated into the final drug molecule, demonstrating its efficacy as a chiral building block.

The synthesis of (S)-fluoxetine from a related precursor, a lower alkyl ester of 3-benzoylpropionic acid, highlights the importance of the chiral center corresponding to that in this compound. A key step in this process involves the asymmetric reduction of the ketone in the benzoylpropionate precursor. This reduction is accomplished using a chiral reducing agent, such as lithium aluminum hydride in the presence of a chiral ligand like (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, to stereoselectively form the corresponding γ-hydroxy ester. google.com This intermediate, which contains the crucial (S)-stereocenter, is then converted to a γ-lactone. google.com The lactone subsequently undergoes a series of transformations, including aminolysis and reduction, to yield the target (S)-fluoxetine. google.com

While the direct use of this compound as a starting material in a wide array of total syntheses is not extensively documented in publicly available literature, its role in the synthesis of (S)-fluoxetine underscores its potential as a chiral synthon. The benzoyl and ethyl ester functionalities offer versatile handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures with a defined stereochemistry at the α-position.

The following table summarizes the key transformation in the synthesis of (S)-fluoxetine where the chiral center analogous to that in this compound is established.

| Precursor | Chiral Reagent/Catalyst | Key Transformation | Product Stereochemistry |

| Lower alkyl 3-benzoylpropionate | Chiral reducing agent (e.g., LAH with chiral ligand) | Asymmetric ketone reduction | (S)-γ-hydroxy ester |

This strategic introduction of chirality early in the synthetic sequence, which is then carried through to the final product, is a hallmark of an efficient asymmetric synthesis.

Development of Novel Chiral Reagents and Ligands Derived from this compound

While the direct application of this compound in the development of novel chiral reagents and ligands is not widely reported, its structural motif, a chiral 2-arylpropionic acid derivative, provides a foundation for the design of such molecules. The development of chiral ligands is a cornerstone of asymmetric catalysis, with a vast array of structures designed to induce enantioselectivity in metal-catalyzed reactions. nih.gov

Drawing parallels from other 2-arylpropionic acids, derivatives of this compound could potentially be transformed into valuable chiral auxiliaries, ligands, or reagents. For instance, chiral amines have been synthesized from fluorescent 2-arylpropionic acids via Curtius degradation. nih.gov These chiral amines have proven effective for the chromatographic separation of racemic carboxylic acids by forming diastereomeric derivatives. nih.gov A similar transformation of this compound could yield a novel chiral amine for use as a resolving agent.

The general synthetic pathway to a chiral amine from a 2-arylpropionic acid is outlined below:

| Starting Material | Key Reaction Steps | Product | Potential Application |

| 2-Arylpropionic Acid | 1. Activation (e.g., acyl chloride formation)2. Azide formation3. Curtius rearrangement (isocyanate formation)4. Hydrolysis | Chiral Amine | Chiral Resolving Agent |

Furthermore, the carboxylic acid moiety (after hydrolysis of the ethyl ester) and the benzoyl group in this compound offer multiple points for modification to create bidentate or polydentate ligands for asymmetric catalysis. The design of non-symmetrical P,N-ligands, for example, has been shown to be highly effective in various metal-catalyzed reactions. nih.gov By incorporating phosphorus and nitrogen-containing functionalities, derivatives of 2-benzoylpropanoic acid could be explored as a new class of chiral ligands.

Although specific examples are not yet prevalent in the literature, the structural features of this compound make it a promising candidate for future research in the development of novel chiral reagents and ligands for asymmetric synthesis.

常见问题

Q. What are the standard laboratory-scale synthesis methods for Ethyl (2S)-2-benzoylpropanate, and how can reaction conditions be optimized?

this compound can be synthesized via a multi-step reaction involving condensation of 2-hydroxy-4-methoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol under reflux (363 K for 6–8 hours). A catalytic amount of CeCl₃·7H₂O is used to enhance enantioselectivity and yield . Post-reaction, the product is purified via recrystallization from dimethyl sulfoxide (DMSO) to obtain colorless block-shaped crystals. Optimization includes adjusting reflux time, solvent polarity (e.g., ethanol vs. methanol), and catalyst loading to minimize by-products. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Key techniques include:

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions forming zigzag chains) .

- NMR spectroscopy : Confirms proton environments (e.g., methoxy group at δ 3.8 ppm, ester carbonyl at δ 170–175 ppm) .

- Polarimetry : Validates enantiomeric purity using specific optical rotation measurements.

- HPLC with chiral columns : Separates enantiomers to assess stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding motifs (e.g., R₂²(8) vs. other ring patterns) may arise from polymorphism or solvent-mediated crystal packing. To address this:

- Perform temperature-dependent crystallography (e.g., 100–300 K) to assess thermal expansion effects on lattice constants .

- Compare multiple refinement models (e.g., SHELXS97 vs. OLEX2) to validate hydrogen-bond geometries and displacement parameters .

- Use Hirshfeld surface analysis to quantify intermolecular interactions and identify dominant packing forces .

Q. What computational methods are suitable for modeling this compound’s solvent interactions and thermodynamic properties?

Molecular dynamics (MD) simulations with force fields like OPLS-AA can predict solvent effects on solubility and diffusion coefficients . Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates vibrational frequencies (e.g., C=O stretching at ~1700 cm⁻¹) and electrostatic potential surfaces to identify reactive sites . For thermodynamic properties (e.g., Henry’s Law constants), combine experimental vapor pressure data with equations of state (e.g., Peng-Robinson) .

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what pitfalls arise in chiral resolution?

Use asymmetric catalysis (e.g., CeCl₃·7H₂O) to favor the (2S)-configuration . Monitor racemization risks via:

- Dynamic kinetic resolution : Adjust pH and temperature to stabilize transition states.

- Chiral stationary phases (CSPs) in SFC : Achieve >99% ee by optimizing mobile phase composition (e.g., CO₂/ethanol gradients) . Pitfalls include solvent-induced epimerization (e.g., in DMSO) and column degradation during prolonged HPLC runs .

Q. What strategies mitigate polymorphism in this compound crystals, and how does this impact bioavailability studies?

Polymorphism arises from varied crystallization conditions (e.g., solvent polarity, cooling rates). To control this:

- Screen solvents (e.g., DMSO vs. acetonitrile) using high-throughput crystallography .

- Apply seeding techniques with pre-characterized crystals to enforce specific packing motifs . Polymorph stability directly affects dissolution rates and bioavailability, necessitating in vitro dissolution testing (e.g., USP Apparatus II) for pharmaceutically relevant forms .

Q. How do hydrogen-bonding networks and C–H⋯π interactions influence the material properties of this compound?

N–H⋯O hydrogen bonds create 1D zigzag chains along the [010] direction, while C–H⋯π interactions between aromatic rings stabilize 2D sheets . These networks:

- Enhance thermal stability (TGA data shows decomposition >200°C).

- Reduce solubility in non-polar solvents due to dense packing.

- Impact mechanical properties (e.g., elastic modulus) in solid-state formulations .

Methodological Considerations

- Crystallography : Always cross-validate refinement parameters (R-factor, wR) and hydrogen-bond distances against literature benchmarks (e.g., N–H⋯O ≈ 2.8–3.0 Å) .

- Synthesis : Optimize CeCl₃·7H₂O loading (typically 5–10 mol%) to balance yield and cost .

- Computational Modeling : Calibrate MD simulations using experimental density and viscosity data for predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。